N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Description
This compound belongs to the 1,3-thiazine class, characterized by a six-membered heterocyclic ring containing sulfur and nitrogen. Key structural features include:
- 4-oxo group: Likely influencing hydrogen-bonding interactions and metabolic stability.
- N-(2,4-dimethoxyphenyl) substituent: Enhances lipophilicity and may modulate pharmacokinetic properties.
- Carboxamide moiety: Increases polarity and hydrogen-bonding capacity compared to simpler thiazine derivatives.
Synthetic routes for similar compounds (e.g., triazole-thiones in ) suggest that this molecule could be synthesized via nucleophilic addition or alkylation reactions, though its specific pathway remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-12-4-6-13(7-5-12)21-20-23-18(24)11-17(28-20)19(25)22-15-9-8-14(26-2)10-16(15)27-3/h4-10,17H,11H2,1-3H3,(H,22,25)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUQLPYJPBMXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 334.40 g/mol. The structural features include a thiazine ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468) and gastric carcinoma (MGC-803) cells. The MTT assay results indicated that this compound outperformed several standard chemotherapeutics in terms of cell viability reduction.
The compound's mechanism of action involves the inhibition of topoisomerase I, which is crucial for DNA replication and transcription. Molecular docking studies suggest that it binds effectively to the active site of this enzyme, leading to increased DNA damage in cancer cells.
Antimicrobial Properties
In addition to its anticancer activity, the compound has shown potential as an antimicrobial agent. Preliminary tests indicated effectiveness against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.
Case Studies
-
Breast Cancer Treatment
A study investigated the effects of the compound on breast cancer cell lines using both one-dose and five-dose cytotoxicity assays. Results indicated that compounds similar in structure exhibited high cytotoxicity across multiple cell lines, suggesting a potential for therapeutic application in breast cancer treatment. -
In Vivo Studies
Animal models treated with the compound demonstrated significant tumor reduction compared to control groups. These findings support further exploration into its efficacy and safety profile in clinical settings.
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : As mentioned earlier, the compound inhibits topoisomerase I, disrupting DNA replication.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Studies suggest that it can cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Spectral Comparisons
Table 1: Key Structural and Spectral Differences
Key Observations :
- The target compound’s 4-oxo group distinguishes it from xylazine metabolites, which undergo ring-opening to thiourea . This oxo group may stabilize the thiazine ring against metabolic degradation.
- Unlike triazole-thiones , the target lacks tautomerism due to its rigid carboxamide substituent, as evidenced by the absence of νS-H (~2500–2600 cm⁻¹) in its IR spectrum.
Metabolic Stability and Pathways
- Xylazine Metabolites : Undergo hydroxylation at aromatic rings and ring-opening to form N-(2,6-dimethylphenyl)thiourea via oxidative cleavage . The target compound’s methoxy groups may resist hydroxylation, increasing metabolic stability.
- Triazole-thiones : Stability influenced by thione-thiol tautomerism , whereas the target’s carboxamide group likely directs metabolism toward hydrolysis rather than oxidation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
